molecular formula C15H16N2O4S B5347385 N-[5-(aminosulfonyl)-2-ethoxyphenyl]benzamide

N-[5-(aminosulfonyl)-2-ethoxyphenyl]benzamide

Cat. No.: B5347385
M. Wt: 320.4 g/mol
InChI Key: FAWZBVCYSCZWJA-UHFFFAOYSA-N
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Description

N-[5-(aminosulfonyl)-2-ethoxyphenyl]benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an aminosulfonyl group and an ethoxy group attached to a phenyl ring, which is further connected to a benzamide moiety. Benzamides are known for their diverse applications in medicinal chemistry and material science.

Properties

IUPAC Name

N-(2-ethoxy-5-sulfamoylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-2-21-14-9-8-12(22(16,19)20)10-13(14)17-15(18)11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H,17,18)(H2,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAWZBVCYSCZWJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(aminosulfonyl)-2-ethoxyphenyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-ethoxybenzoic acid and 4-aminobenzenesulfonamide.

    Formation of Intermediate: The 2-ethoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Coupling Reaction: The acid chloride is then reacted with 4-aminobenzenesulfonamide in the presence of a base such as triethylamine (Et₃N) to form the desired benzamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[5-(aminosulfonyl)-2-ethoxyphenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) to modify the aminosulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogenation using bromine (Br₂) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated benzamides.

Scientific Research Applications

N-[5-(aminosulfonyl)-2-ethoxyphenyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[5-(aminosulfonyl)-2-ethoxyphenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminosulfonyl group can form hydrogen bonds with active sites, while the benzamide moiety can interact with hydrophobic pockets, leading to inhibition or modulation of the target’s activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[5-(aminosulfonyl)-2-methoxyphenyl]benzamide: Similar structure but with a methoxy group instead of an ethoxy group.

    N-[5-(aminosulfonyl)-2-ethoxyphenyl]acetamide: Similar structure but with an acetamide moiety instead of a benzamide moiety.

Uniqueness

N-[5-(aminosulfonyl)-2-ethoxyphenyl]benzamide is unique due to the presence of both the aminosulfonyl and ethoxy groups, which confer specific chemical properties and reactivity. These functional groups allow for versatile modifications and applications in various fields, making it a valuable compound in research and industry.

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